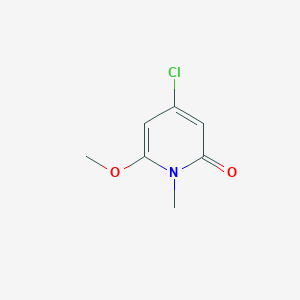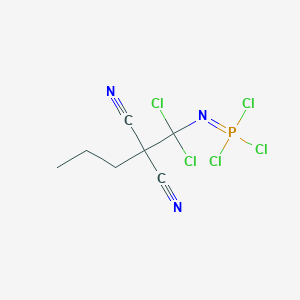
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is a chemical compound with the molecular formula C8H5Cl5N3P It is known for its unique structure, which includes both dichloro and dicyano groups attached to a pentyl chain, along with a phosphorimidic trichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride typically involves the reaction of a suitable pentyl precursor with phosphorus trichloride and cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including chlorination and cyanation, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic oxides.
Reduction: Reduction reactions can lead to the formation of phosphorimidic amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphorimidic oxides, phosphorimidic amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride exerts its effects involves the interaction of its reactive groups with target molecules. The dichloro and dicyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The phosphorimidic trichloride moiety plays a crucial role in these interactions, acting as a reactive center.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
- N-(1,1-Dichloro-2,2-dicyanohexyl)phosphorimidic trichloride
Uniqueness
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is unique due to its specific pentyl chain length, which influences its reactivity and properties. Compared to similar compounds with different chain lengths, it may exhibit distinct chemical behaviors and applications.
Properties
CAS No. |
62715-44-0 |
|---|---|
Molecular Formula |
C7H7Cl5N3P |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-propylpropanedinitrile |
InChI |
InChI=1S/C7H7Cl5N3P/c1-2-3-6(4-13,5-14)7(8,9)15-16(10,11)12/h2-3H2,1H3 |
InChI Key |
QCCYBPMNXRSASY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



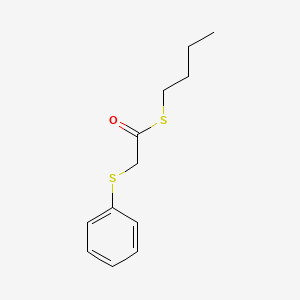

silane](/img/structure/B14515770.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)

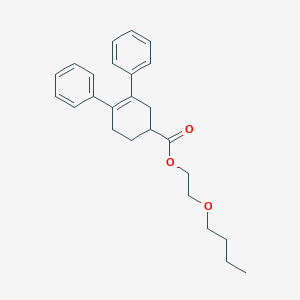
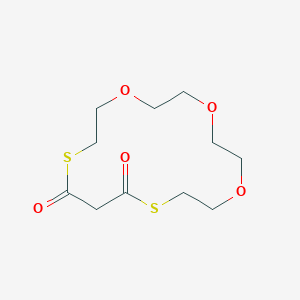
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
